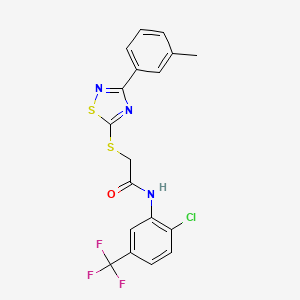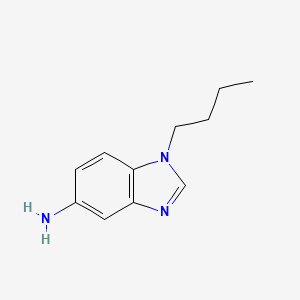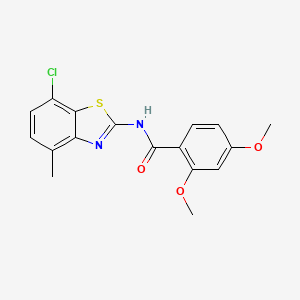
PEN (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PEN (human) is a synthetic peptide-based nanostructure that has been explored in recent years as a potential therapeutic tool in a variety of medical applications. PEN is composed of a core of polyethylene glycol (PEG) and a shell of polyethyleneimine (PEI) and is capable of binding to a variety of molecules, such as DNA and proteins. The PEN nanostructure has a number of advantages over other nanomaterials, including its biocompatibility, low toxicity, and ability to be modified for specific applications. This review will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for PEN (human).
Aplicaciones Científicas De Investigación
Online Handwriting Trajectory Reconstruction
Digital pens equipped with sensors allow for online handwriting (OH) trajectory reconstruction. These pens capture handwriting gestures on any surface and provide a digital trace. Key applications include:
Notably, preprocessing techniques like Dynamic Time Warping align the pen sensor signals with ground truth information from tablets .
Digital Handwriting Technology
Successful applications of digital handwriting technology include:
These applications demonstrate the versatility and impact of PEN (human) in various fields, from education to creative endeavors . If you need further details or additional applications, feel free to ask! 😊
Mecanismo De Acción
Target of Action
PEN (human) is a complex term that could refer to different entities depending on the context. In the context of this article, it seems to refer to a system or a process rather than a specific compound . Therefore, it’s challenging to identify a specific target of action.
Mode of Action
The mode of action of PEN (human) is also complex due to its potential broad scope. If we consider PEN as a system or process, its interaction with its targets could involve a variety of mechanisms, including physical, chemical, and biological processes. These interactions could result in changes at the molecular, cellular, or system level .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . . If PEN were a specific compound, its ADME properties would depend on its chemical structure, formulation, route of administration, and other factors .
Result of Action
The molecular and cellular effects of PEN (human) would depend on its specific targets and mode of action. These effects could potentially involve changes in gene expression, protein function, cell signaling, and other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a system or process . These factors could include temperature, pH, light, humidity, and other physical and chemical conditions. They could also include biological factors such as the presence of other organisms or compounds. The specific environmental factors that influence PEN (human) would depend on its specific context and targets.
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H159N27O32/c1-44(2)31-58(82(141)104-39-68(126)107-52(16)79(138)113-59(32-45(3)4)86(145)115-60(33-46(5)6)85(144)110-55(21-18-28-102-97(99)100)84(143)122-77(50(13)14)96(155)156)118-93(152)76(49(11)12)120-70(128)41-103-81(140)56(24-26-71(129)130)112-91(150)66-22-19-29-123(66)95(154)67-23-20-30-124(67)94(153)64(34-47(7)8)119-83(142)57(25-27-72(131)132)111-90(149)65(42-125)109-69(127)40-105-92(151)75(48(9)10)121-89(148)63(37-74(135)136)117-87(146)61(35-54-38-101-43-106-54)116-88(147)62(36-73(133)134)114-80(139)53(17)108-78(137)51(15)98/h38,43-53,55-67,75-77,125H,18-37,39-42,98H2,1-17H3,(H,101,106)(H,103,140)(H,104,141)(H,105,151)(H,107,126)(H,108,137)(H,109,127)(H,110,144)(H,111,149)(H,112,150)(H,113,138)(H,114,139)(H,115,145)(H,116,147)(H,117,146)(H,118,152)(H,119,142)(H,120,128)(H,121,148)(H,122,143)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,99,100,102)/t51-,52-,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,75-,76-,77-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJMGIGWZOADR-UCVVRVGMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H159N27O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2215.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEN (human) | |
Q & A
Q1: What is Penetratin (PEN), and how does it facilitate the delivery of nanobodies into cells?
A1: Penetratin (PEN) is a cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain of Drosophila. [] CPPs like PEN can traverse cell membranes and carry cargo molecules, such as nanobodies, into the cytoplasm. While the exact mechanism of PEN-mediated cellular uptake is not fully elucidated, it is thought to involve a combination of direct penetration and endocytosis.
Q2: What is the significance of using PEN in the context of HCV treatment?
A2: The research demonstrates that by conjugating PEN to humanized-camel VHHs (nanobodies) targeting the HCV serine protease, these "transbodies" successfully entered human hepatic (Huh7) cells. [] This delivery led to a marked reduction of HCV RNA both inside the cells and in their surrounding fluids. [] This suggests that PEN can effectively deliver anti-HCV nanobodies into infected cells, potentially offering a new avenue for treatment.
Q3: Did the PEN-conjugated nanobodies show any impact on the host's immune response against HCV?
A3: Interestingly, the study observed that Huh7 cells treated with PEN-VHHs exhibited up-regulation of genes associated with the host's innate immune response. [] These genes included TRIF, TRAF3, IRF3, IL-28B, and IFN-β, which are typically suppressed during HCV infection. [] This suggests that the PEN-VHH treatment may help restore the host's natural defense mechanisms against HCV.
Q4: Were there any insights into how the nanobodies themselves interact with the HCV protease?
A4: Computer modeling studies revealed that the VHHs targeted crucial residues within the HCV protease. [] These included residues within the catalytic triad, the oxyanion loop, and the NS3 N-terminal region, which is vital for the interaction with the NS4A protease cofactor protein. [] This binding likely disrupts the protease's function, hindering viral replication.
Q5: What are the future implications of this research using PEN for HCV treatment?
A5: While further research is needed, these findings highlight the potential of PEN-conjugated nanobodies as a novel therapeutic strategy against HCV. [] Their ability to directly target the viral protease and potentially restore the host's immune response makes them promising candidates for further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477341.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)


![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)
![Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2477350.png)